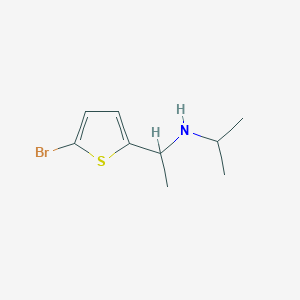
1-Methyl-4-oxopiperidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is a piperidine derivative, characterized by the presence of a methyl group, a ketone group, and an aldehyde group on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxopiperidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the methyl, ketone, and aldehyde functionalities. For example, the compound can be prepared by the oxidation of 1-methyl-4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: 1-Methyl-4-oxopiperidine-3-carboxylic acid
Reduction: 1-Methyl-4-hydroxypiperidine-3-carbaldehyde, 1-Methyl-4-hydroxypiperidine-3-methanol
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-oxopiperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 1-methyl-4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-oxopiperidine-3-carbaldehyde can be compared with other piperidine derivatives, such as:
- 1-Methyl-4-hydroxypiperidine-3-carbaldehyde
- 1-Methyl-4-oxopiperidine-3-carboxylic acid
- 1-Benzyl-4-oxopiperidine-3-carbaldehyde
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the aldehyde group in this compound makes it particularly reactive and versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-methyl-4-oxopiperidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
JDYGMNLTCNHQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=O)C(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


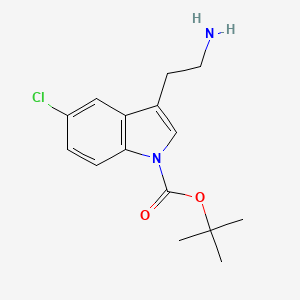
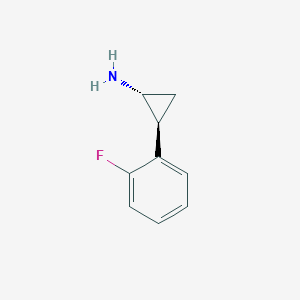
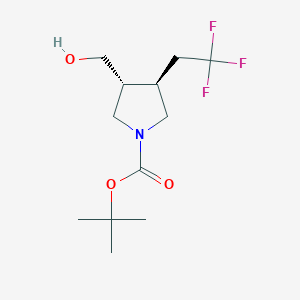

![tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13059614.png)
![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13059637.png)
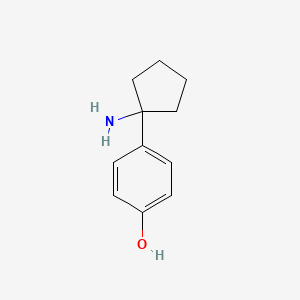
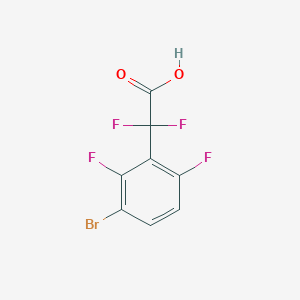

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
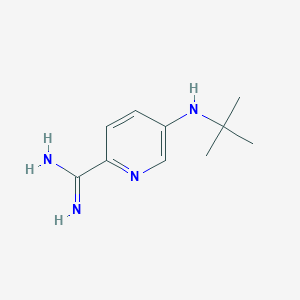
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)
